molecular formula C12H13BrN2O B8333872 1-(4-Bromo-phenyl)-3-imidazol-1-yl-propan-1-ol

1-(4-Bromo-phenyl)-3-imidazol-1-yl-propan-1-ol

Cat. No. B8333872
M. Wt: 281.15 g/mol
InChI Key: PIJOWNYIEJSLJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Bromo-phenyl)-3-imidazol-1-yl-propan-1-ol is a useful research compound. Its molecular formula is C12H13BrN2O and its molecular weight is 281.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Bromo-phenyl)-3-imidazol-1-yl-propan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Bromo-phenyl)-3-imidazol-1-yl-propan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(4-Bromo-phenyl)-3-imidazol-1-yl-propan-1-ol

Molecular Formula

C12H13BrN2O

Molecular Weight

281.15 g/mol

IUPAC Name

1-(4-bromophenyl)-3-imidazol-1-ylpropan-1-ol

InChI

InChI=1S/C12H13BrN2O/c13-11-3-1-10(2-4-11)12(16)5-7-15-8-6-14-9-15/h1-4,6,8-9,12,16H,5,7H2

InChI Key

PIJOWNYIEJSLJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CCN2C=CN=C2)O)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1-(4-Bromo-phenyl)-3-chloro-propan-1-ol* (1.5 g, 6.01 mmol) and imidazole (1.23 g, 18.03 mmol) in dimethylformamide (18 ml) was heated at 100° C. for 18 hrs then partitioned between water and ethyl acetate. The organic extracts were combined, dried (MgSO4), filtered, concentrated and purified by column chromatography (SiO2), eluting with methanol:dichloromethane (2:98) to methanol:dichloromethane (6:94) to afford the title compound (0.75 g, 44% yield). LC/MS: (PS-B3) Rt 2.48 [M+H]+ 281.14, 283.11.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.23 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Yield
44%

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